Pseudomonas quinolone signal

説明

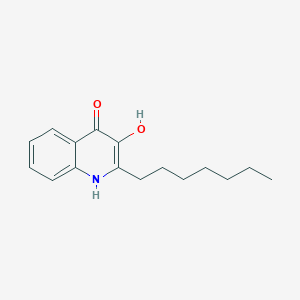

structure in first source

特性

IUPAC Name |

2-heptyl-3-hydroxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,19H,2-6,11H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIUIHOQDSVZJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376772 |

Source

|

| Record name | 2-heptyl-3-hydroxy-4(1H)-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521313-35-9 |

Source

|

| Record name | 2-heptyl-3-hydroxy-4(1H)-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pseudomonas Quinolone Signal: An In-Depth Technical Guide to a Key Quorum Sensing Molecule

An Overview for Researchers, Scientists, and Drug Development Professionals

The Pseudomonas quinolone signal (PQS), chemically identified as 2-heptyl-3-hydroxy-4-quinolone, stands as a cornerstone of quorum sensing in the opportunistic human pathogen Pseudomonas aeruginosa. This signaling molecule is a key player in a complex intercellular communication network that orchestrates the expression of a wide array of virulence factors, making it a critical area of study for understanding bacterial pathogenesis and developing novel antimicrobial strategies. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and regulatory functions of PQS, complete with detailed experimental protocols and quantitative data to support further research and drug development endeavors.

The Discovery of a Third Signal

In the landscape of P. aeruginosa quorum sensing, the las and rhl systems, which utilize acyl-homoserine lactones (AHLs) as signaling molecules, were initially the central focus. However, in 1999, Pesci and colleagues made a pivotal discovery that broadened this understanding. They observed that culture supernatants from wild-type P. aeruginosa PAO1 could induce the expression of a lasB'-lacZ reporter fusion in a lasR mutant strain.[1] This induction could not be attributed to the known AHL signals, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) and N-butyryl-L-homoserine lactone (BHL), suggesting the presence of a third, distinct signaling molecule.[1] This novel signal was subsequently purified and identified as 2-heptyl-3-hydroxy-4-quinolone, and was aptly named the this compound (PQS).[1]

This discovery was significant as it unveiled a new class of quorum sensing signals in P. aeruginosa and highlighted a more intricate regulatory network than previously appreciated. Further research revealed that PQS and its precursor, 2-heptyl-4-quinolone (HHQ), act as ligands for the LysR-type transcriptional regulator PqsR (also known as MvfR), which in turn controls the expression of genes involved in virulence and secondary metabolite production.[1]

The PQS Signaling Pathway: Biosynthesis and Regulation

The biosynthesis of PQS is a multi-step enzymatic process encoded by the pqs gene cluster, which includes the pqsABCDE operon and the pqsH gene. The pathway begins with the conversion of anthranilate to anthraniloyl-CoA by PqsA. Subsequent steps, involving PqsB, PqsC, and PqsD, lead to the formation of HHQ. The final and crucial step is the hydroxylation of HHQ to PQS, a reaction catalyzed by the monooxygenase PqsH.

The regulation of PQS synthesis is tightly integrated with the las and rhl quorum sensing systems, forming a hierarchical network. The las system, through the LasR transcriptional regulator, positively regulates the expression of pqsR and pqsH. In contrast, the rhl system can exert negative control over PQS production. PqsR, when bound by either HHQ or PQS, activates the transcription of the pqsABCDE operon, creating a positive feedback loop.

Quantitative Data on PQS Signaling

The following tables summarize key quantitative data related to the PQS signaling system, providing a basis for comparative analysis and experimental design.

Table 1: Relative Activity of PQS and HHQ

| Ligand | Relative Activity in PqsR Activation | Reference |

| PQS | ~100-fold more active than HHQ | [1] |

| HHQ | Baseline activity | [1] |

Table 2: PQS Concentration and its Effect on Virulence Factor Production

| PQS Concentration | Effect on Pyocyanin Production | Effect on Elastase Production | Reference |

| 10 µM | Significant induction | Moderate induction | |

| 50 µM | Strong induction | Strong induction | |

| 100 µM | Maximal induction | Maximal induction |

Table 3: PQS-Mediated Gene Regulation

| Gene/Operon | Fold Change in Expression (with PQS) | Function | Reference |

| pqsA | >10-fold increase | PQS biosynthesis | |

| lasB | 5 to 10-fold increase | Elastase production | |

| rhlI | 2 to 5-fold increase | BHL biosynthesis | |

| phzA1-G1 | >20-fold increase | Pyocyanin biosynthesis |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound.

Protocol 1: Extraction and Quantification of PQS from P. aeruginosa Cultures

This protocol describes the extraction of PQS from bacterial culture supernatants and its quantification using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Materials:

-

P. aeruginosa culture grown in appropriate medium (e.g., LB broth)

-

Ethyl acetate (B1210297), acidified (with 0.01% v/v acetic acid)

-

Methanol

-

TLC plates (silica gel 60 F254)

-

HPLC system with a C18 column

-

PQS and HHQ standards

-

Rotary evaporator

-

Nitrogen gas stream

Procedure:

-

Culture Growth: Grow P. aeruginosa cultures to the desired cell density (e.g., late stationary phase for maximal PQS production).

-

Extraction:

-

Centrifuge the bacterial culture to pellet the cells.

-

Transfer the supernatant to a separating funnel.

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate.

-

Pool the organic phases.

-

-

Drying and Concentration:

-

Dry the pooled organic phase over anhydrous sodium sulfate.

-

Remove the ethyl acetate using a rotary evaporator.

-

Completely dry the extract under a gentle stream of nitrogen.

-

-

Quantification by TLC:

-

Resuspend the dried extract in a small, known volume of methanol.

-

Spot the resuspended extract and a series of PQS standards onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., 95:5 dichloromethane:methanol).

-

Visualize the PQS spots under UV light (365 nm).

-

Quantify the PQS in the sample by comparing the fluorescence intensity of the sample spot to the standard curve.

-

-

Quantification by HPLC:

-

Resuspend the dried extract in a known volume of methanol.

-

Inject the sample and PQS/HHQ standards onto a C18 HPLC column.

-

Elute with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% formic acid).

-

Detect PQS and HHQ using a UV detector (at ~336 nm for PQS and ~313 nm for HHQ) or a mass spectrometer.

-

Quantify by comparing the peak areas of the sample to the standard curves.

-

Protocol 2: lasB'-lacZ Reporter Assay for PQS Activity

This protocol is based on the foundational experiment that led to the discovery of PQS and is used to measure the ability of a sample to induce the expression of the lasB gene.

Materials:

-

P. aeruginosa reporter strain (e.g., PAO-R1 with a lasB'-lacZ fusion plasmid)

-

Growth medium (e.g., LB broth)

-

Test samples (e.g., culture supernatants, purified PQS)

-

Lysis buffer (e.g., Z-buffer with β-mercaptoethanol)

-

ONPG (o-nitrophenyl-β-D-galactopyranoside) solution

-

Sodium carbonate (Na₂CO₃) solution

-

Spectrophotometer

Procedure:

-

Culture Preparation: Grow the P. aeruginosa reporter strain overnight. Subculture to fresh medium and grow to early to mid-logarithmic phase.

-

Induction:

-

Aliquot the bacterial culture into test tubes.

-

Add the test samples (e.g., varying concentrations of PQS) or control (e.g., solvent) to the tubes.

-

Incubate the cultures for a defined period (e.g., 6-8 hours) to allow for gene expression.

-

-

Cell Lysis and Assay:

-

Measure the optical density (OD₆₀₀) of each culture.

-

Permeabilize the cells by adding a few drops of chloroform (B151607) and vortexing.

-

Add lysis buffer (Z-buffer) to each tube and equilibrate to 28°C.

-

-

Enzymatic Reaction:

-

Start the reaction by adding ONPG solution to each tube and start a timer.

-

Incubate at 28°C until a yellow color develops.

-

Stop the reaction by adding sodium carbonate solution.

-

-

Measurement and Calculation:

-

Record the reaction time.

-

Centrifuge the tubes to pellet cell debris.

-

Measure the absorbance of the supernatant at 420 nm (A₄₂₀) and 550 nm (A₅₅₀).

-

Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (Time (min) × Volume (ml) × OD₆₀₀)

-

Conclusion

The discovery and characterization of the this compound have profoundly impacted our understanding of bacterial communication and pathogenesis. As a key regulator of virulence in P. aeruginosa, the PQS system presents a promising target for the development of novel anti-infective therapies. The detailed technical information and protocols provided in this guide are intended to facilitate further research into this intricate signaling network, with the ultimate goal of translating fundamental scientific knowledge into effective clinical solutions for the treatment of P. aeruginosa infections.

References

An In-depth Technical Guide to the PQS Signaling Pathway in Pseudomonas aeruginosa

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its sophisticated cell-to-cell communication networks, known as quorum sensing (QS), which orchestrate the expression of virulence factors and biofilm formation.[1][2] Among its four primary QS systems (Las, Rhl, PQS, and IQS), the Pseudomonas Quinolone Signal (PQS) pathway holds a unique position, utilizing 2-alkyl-4-quinolones (AQs) as signal molecules.[3][4][5] This system is intricately woven into the broader QS hierarchy, acting as a crucial link between the canonical Las and Rhl systems. The PQS pathway not only controls a wide array of virulence genes but also plays direct roles in iron acquisition, stress response, and the biogenesis of outer membrane vesicles (OMVs).[3][6] Its central role in pathogenicity makes it a prime target for novel anti-virulence therapeutic strategies. This guide provides a detailed examination of the molecular components, regulatory architecture, and functional outputs of the PQS signaling pathway, supplemented with experimental methodologies and structured data for clarity.

The Core PQS Signaling Circuit

The PQS system revolves around the biosynthesis and detection of specific alkyl-quinolone molecules, which activate a dedicated transcriptional regulator to control gene expression.

Key Signaling Molecules: HHQ and PQS

The two principal signal molecules, or autoinducers, of the PQS system are:

-

2-heptyl-4-quinolone (HHQ): The direct precursor to PQS. HHQ is released from and taken up by bacterial cells, functioning as an intercellular messenger.[7]

-

2-heptyl-3-hydroxy-4-quinolone (PQS): The primary signaling molecule of the pathway.[1][2] It is derived from the hydroxylation of HHQ and binds the transcriptional regulator PqsR with approximately 100-fold higher affinity than HHQ.[3]

Biosynthesis of PQS Pathway Signals

The synthesis of HHQ and PQS is a multi-step enzymatic process primarily encoded by the pqsABCDE operon, along with the pqsH gene located elsewhere on the chromosome.[3]

-

Precursor Supply: The pathway begins with anthranilic acid, which is supplied by the products of the phnAB operon.[7][8]

-

Activation: PqsA, an anthranilate-coenzyme A ligase, activates anthranilic acid to form anthraniloyl-CoA.[3][8] This is the first committed step in the biosynthesis.

-

Condensation I: PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to produce the unstable intermediate 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[9][10]

-

Condensation II: The PqsBC heterodimer catalyzes the final condensation of 2-aminobenzoylacetate (derived from 2-ABA-CoA) with octanoyl-CoA to generate HHQ.[3][11]

-

Conversion to PQS: The FAD-dependent monooxygenase PqsH hydroxylates HHQ at the 3-position to form the final, highly active PQS molecule.[3][8]

The pqsE gene, the last in the operon, encodes a protein that functions as a pathway-specific thioesterase, contributing to AQ biosynthesis.[3][6][12] However, its primary role is regulatory, as discussed in Section 3.2.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Regulation of this compound Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The this compound (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. The this compound (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal: CRYSTAL STRUCTURE, INHIBITION, AND REACTION MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Biosynthesis of Pseudomonas Quinolone Signal (PQS): A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway, Enzyme Kinetics, and Regulatory Network for Drug Development Professionals, Scientists, and Researchers.

The Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone, is a crucial quorum-sensing molecule in the opportunistic human pathogen Pseudomonas aeruginosa. It plays a pivotal role in regulating virulence, biofilm formation, and iron acquisition, making its biosynthetic pathway an attractive target for the development of novel anti-infective therapies. This technical guide provides a comprehensive overview of the PQS biosynthesis, detailing the enzymatic steps, kinetic parameters of the involved enzymes, and the intricate regulatory network that governs its production.

Core Biosynthetic Pathway

The biosynthesis of PQS is a multi-step enzymatic process that originates from the precursor molecule anthranilate, which can be derived from chorismate via the PhnAB pathway or from tryptophan degradation through the kynurenine (B1673888) pathway.[1][2] The core of the PQS biosynthetic machinery is encoded by the pqsABCDE operon.[3][4]

The pathway initiates with the activation of anthranilate to anthraniloyl-CoA by the enzyme PqsA.[3] Subsequently, PqsD, a FabH-like condensing enzyme, catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[3] The PqsBC heterodimer then facilitates the condensation of 2-ABA, derived from the hydrolysis of 2-ABA-CoA by the thioesterase PqsE, with an octanoyl-CoA molecule to produce 2-heptyl-4-quinolone (HHQ), the direct precursor to PQS.[3][5] Finally, the FAD-dependent monooxygenase PqsH hydroxylates HHQ at the C3 position to yield the active PQS molecule.[1] A parallel pathway involving the monooxygenase PqsL can convert intermediates to produce 4-hydroxy-2-heptylquinoline-N-oxide (HQNO).[5]

Signaling Pathway Diagram

Quantitative Data on PQS Biosynthesis Enzymes

The following table summarizes the available kinetic parameters for the key enzymes involved in PQS biosynthesis. This data is crucial for understanding the efficiency of each enzymatic step and for the development of enzyme inhibitors.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Ki (µM) | Organism | Reference(s) |

| PqsA | Anthranilate | 3 | N/A | P. aeruginosa | [6] | |

| ATP | 71 | N/A | P. aeruginosa | [6] | ||

| CoA | 22 | N/A | P. aeruginosa | [6] | ||

| PqsBC | 2-Aminobenzoylacetate (2-ABA) | High (not specified) | N/A | 54.5 - 56 (for 2-AA) | P. aeruginosa | [7] |

| PqsD | Anthraniloyl-CoA (ACoA) | 0.875 ± 0.140 | N/A | P. aeruginosa | [8] | |

| β-ketodecanoate (βK) | 1300 ± 158 | N/A | P. aeruginosa | [8] |

N/A: Data not available in the cited literature. 2-AA: 2-aminoacetophenone

Quantitative Production of HHQ and PQS

The production levels of HHQ and PQS can vary significantly between different P. aeruginosa strains and under different growth conditions. The following table provides a summary of reported concentrations in wild-type and mutant strains.

| Strain | Compound | Concentration (µg/mL) | Growth Conditions | Reference(s) |

| P. aeruginosa PA14 (Wild-Type) | HHQ | ~2.5 | Stationary phase (18h) in LB | [9] |

| PQS | ~2.5 | Stationary phase (18h) in LB | [9] | |

| P. aeruginosa PAO1 (Wild-Type) | PQS | 29.1% extracellular, 63.3% inner membrane, 7.56% outer membrane of total | Stationary phase (18h) in LB | [9] |

| P. aeruginosa PA14 ΔpqsA | HHQ | Not detected | N/A | [7] |

| PQS | Not detected | N/A | [7] | |

| P. aeruginosa PA14 ΔpqsH | HHQ | Present | N/A | [7] |

| PQS | Not detected | N/A | [7] | |

| P. aeruginosa PAO1-N ΔpqsL | HHQ | ~2.5-fold higher than wild-type | Colony biofilm | [6] |

| P. aeruginosa PAO1-N ΔpqsHL | HHQ | ~3.6-fold higher than wild-type | Colony biofilm | [6] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of PQS biosynthesis. The following sections provide protocols for key experiments.

Cloning, Expression, and Purification of Pqs Enzymes

A general protocol for obtaining purified Pqs enzymes for in vitro studies is outlined below. This protocol can be adapted for each specific pqs gene.

1. Gene Amplification and Cloning:

-

The target pqs gene (e.g., pqsA, pqsD) is amplified from P. aeruginosa genomic DNA using PCR with primers containing appropriate restriction sites.

-

The PCR product is then ligated into an expression vector, such as pET-28a(+), which often includes a His-tag for purification.

2. Protein Expression:

-

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

-

Protein expression is induced by the addition of IPTG (e.g., 1 mM final concentration), and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

3. Cell Lysis and Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors).

-

The cells are lysed by sonication on ice.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

-

The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

Experimental Workflow for Protein Purification

Enzyme Activity Assays

PqsA (Anthranilate-CoA Ligase) Activity Assay: [6] This assay spectrophotometrically measures the formation of anthraniloyl-CoA.

-

Reagents:

-

100 mM HEPES buffer, pH 8.0

-

0.2 mM Dithiothreitol (DTT)

-

2 mM MgCl2

-

0.4 mM Coenzyme A (CoA)

-

1 mM ATP

-

Purified PqsA enzyme

-

Anthranilate solution

-

-

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, DTT, MgCl2, CoA, and ATP in a quartz cuvette.

-

Add the purified PqsA enzyme to the mixture.

-

Equilibrate the mixture at 37°C for 1 minute.

-

Initiate the reaction by adding anthranilate to a final concentration of 0.5 mM.

-

Monitor the increase in absorbance at 365 nm over time. The formation of anthraniloyl-CoA can be calculated using its molar extinction coefficient (ε365 = 5,500 M-1cm-1).

-

PqsD Activity Assay: [10] This assay measures the PqsD-catalyzed formation of 2,4-dihydroxyquinoline (DHQ) via a discontinuous HPLC-based method.

-

Reagents:

-

50 mM Tris buffer, 100 mM KCl, pH 7.5

-

Purified PqsD enzyme (final concentration ~0.15 µM)

-

Anthraniloyl-CoA (ACoA)

-

Malonyl-CoA

-

-

Procedure:

-

Set up reaction mixtures containing Tris buffer and varying concentrations of ACoA and malonyl-CoA.

-

Initiate the reaction by adding purified PqsD.

-

Incubate the reactions at 37°C.

-

At specific time points, stop the reaction (e.g., by adding a quenching agent or by rapid freezing).

-

Analyze the formation of DHQ by reverse-phase HPLC.

-

Suggested PqsH (Monooxygenase) Activity Assay: This is a suggested protocol adapted from general monooxygenase assays, as a specific validated protocol for PqsH is not readily available in the literature.[11][12] It relies on the spectrophotometric detection of a colored product formed by the oxidation of a chromogenic substrate.

-

Reagents:

-

100 mM Sodium phosphate (B84403) buffer, pH 7.5

-

Purified PqsH enzyme

-

HHQ (substrate)

-

FAD (cofactor)

-

NADPH (reducing equivalent)

-

A chromogenic peroxidase substrate (e.g., 2,6-dimethoxyphenol (B48157) - 2,6-DMP)

-

Horseradish peroxidase (HRP)

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, HHQ, FAD, and NADPH.

-

Add the purified PqsH enzyme.

-

Incubate at 37°C. The PqsH will convert HHQ to PQS and in the process may generate H2O2 as a byproduct.

-

At time intervals, take an aliquot of the reaction and add it to a solution containing the chromogenic substrate and HRP.

-

The HRP will use the H2O2 generated to oxidize the chromogenic substrate, leading to a color change that can be measured spectrophotometrically at a specific wavelength (e.g., 469 nm for the product of 2,6-DMP oxidation).

-

The rate of color formation is proportional to the PqsH activity.

-

Quantification of HHQ and PQS

Thin-Layer Chromatography (TLC): [13]

-

Materials:

-

Silica (B1680970) gel TLC plates

-

Developing solvent (e.g., 95:5 dichloromethane:methanol)

-

PQS and HHQ standards

-

UV illuminator

-

-

Procedure:

-

Extract quinolones from bacterial culture supernatants using an organic solvent like ethyl acetate.

-

Concentrate the extract and spot it onto a silica gel TLC plate alongside known concentrations of PQS and HHQ standards.

-

Develop the plate in a sealed chamber containing the developing solvent.

-

After the solvent front has reached the top of the plate, remove the plate and let it dry.

-

Visualize the spots under UV light. PQS and HHQ have characteristic fluorescence.

-

Quantify the amount of PQS and HHQ in the sample by comparing the intensity of the sample spots to the standard spots.

-

High-Performance Liquid Chromatography (HPLC): [13]

-

Materials:

-

HPLC system with a C18 reverse-phase column

-

Mobile phase (e.g., a gradient of acidified methanol (B129727) and acidified water)

-

PQS and HHQ standards

-

UV detector

-

-

Procedure:

-

Prepare extracts of quinolones as described for TLC.

-

Inject the sample and standards onto the HPLC column.

-

Elute the compounds using a suitable gradient program.

-

Detect the eluting compounds using a UV detector at a wavelength where PQS and HHQ absorb (e.g., 314 nm for HHQ, 325 nm for both).

-

Identify and quantify PQS and HHQ in the sample by comparing the retention times and peak areas to those of the standards.

-

Regulatory Network of PQS Biosynthesis

The production of PQS is tightly regulated and integrated into the broader quorum-sensing network of P. aeruginosa. The key transcriptional regulator is PqsR (also known as MvfR), a LysR-type transcriptional regulator.[10] PqsR binds to the promoter of the pqsA operon and activates its transcription.[10] The activity of PqsR is enhanced by the binding of HHQ and PQS, creating a positive feedback loop.[14]

The expression of pqsR itself is controlled by the Las and Rhl quorum-sensing systems. The Las system, through the regulator LasR, positively regulates pqsR expression, while the Rhl system, via RhlR, can have a repressive effect.[10] This hierarchical regulation ensures that PQS is produced in a cell-density-dependent manner and is coordinated with the production of other virulence factors.

Regulatory Network Diagram

Conclusion

The biosynthesis of the this compound is a complex and tightly regulated process that is integral to the virulence of P. aeruginosa. A thorough understanding of this pathway, including the kinetics of its enzymes and the intricacies of its regulation, is paramount for the development of novel therapeutic strategies that target this critical aspect of bacterial communication. This guide provides a foundational resource for researchers dedicated to combating P. aeruginosa infections by disrupting the PQS signaling system.

References

- 1. Frontiers | The this compound (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]

- 2. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The this compound (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biochem.du.ac.in [biochem.du.ac.in]

- 5. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 6. Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A fast and sensitive activity assay for lytic polysaccharide monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A fast and sensitive activity assay for lytic polysaccharide monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme-Mediated Quenching of the this compound (PQS): A Comparison between Naturally Occurring and Engineered PQS-Cleaving Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Genes in Pseudomonas Quorum Sensing (PQS) Production and Regulation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Pseudomonas Quorum Sensing (PQS) system is a crucial cell-to-cell communication network in the opportunistic pathogen Pseudomonas aeruginosa. It plays a pivotal role in regulating the expression of numerous virulence factors, biofilm formation, and the bacterium's overall pathogenicity.[1] This system utilizes a class of signal molecules known as 2-alkyl-4-quinolones (AQs), with 2-heptyl-3-hydroxy-4-quinolone (PQS) being the most prominent member.[2][3] Understanding the genetic architecture that governs the biosynthesis and intricate regulation of PQS is paramount for developing novel anti-virulence strategies to combat P. aeruginosa infections. This guide provides a detailed examination of the core genes, their regulatory networks, quantitative data, and key experimental methodologies for studying this system.

Core Biosynthetic Genes: The PQS Assembly Line

The synthesis of PQS is a multi-step enzymatic process primarily encoded by the pqsABCDE operon and the unlinked pqsH gene.

The pqsABCDE Operon: Synthesizing the Precursor

The pqsABCDE operon is responsible for the biosynthesis of 2-heptyl-4-quinolone (HHQ), the immediate precursor to PQS.[4][5]

-

pqsA : This gene encodes an anthranilate-CoA ligase. It catalyzes the first committed step in the pathway by activating anthranilate, a product of the kynurenine (B1673888) pathway, to form anthraniloyl-CoA.[6][7]

-

pqsB and pqsC : These genes encode proteins that form a stable heterodimer.[6] They are involved in the subsequent condensation steps of the biosynthetic pathway.

-

pqsD : This gene product is a FabH-like β-ketoacyl-(acyl carrier protein) synthase III. It is responsible for the condensation of anthraniloyl-CoA with malonyl-CoA to produce 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[6][7]

-

pqsE : The final gene in the operon, pqsE, is unique. While it functions as a thioesterase that contributes to AQ biosynthesis, it is not essential for the production of HHQ or PQS.[5][8] Its primary role is regulatory, acting as a crucial link between the PQS and rhl quorum-sensing systems.[8][9]

The pqsH Gene: The Final Conversion to PQS

Located elsewhere on the chromosome, the pqsH gene encodes an FAD-dependent monooxygenase.[6][10] This enzyme performs the final and critical step in PQS biosynthesis: the hydroxylation of HHQ at the C3 position to form the active PQS signal molecule.[11][12] Consequently, a pqsH mutant strain accumulates HHQ but does not produce PQS.[11]

Key Regulatory Genes: Orchestrating PQS Production

The expression of PQS biosynthetic genes is tightly controlled by a hierarchical network of transcriptional regulators, integrating signals from other quorum-sensing systems.

pqsR (or mvfR): The Master Regulator of the PQS System

PqsR, also known as MvfR (Multiple Virulence Factor Regulator), is a LysR-type transcriptional regulator (LTTR) that acts as the central activator of the PQS system.[2][6]

-

Activation : PqsR binds to the promoter region of the pqsABCDE operon.[6][13] This binding is dramatically enhanced by its co-inducers, PQS and its precursor HHQ.[2]

-

Positive Feedback Loop : The PqsR-ligand complex strongly induces the transcription of the pqsABCDE operon, leading to increased production of AQs. This creates a powerful positive auto-regulatory loop that rapidly amplifies the PQS signal once a population threshold is reached.[6][14] PQS is a much more potent activator of PqsR than HHQ, reportedly being about 100-fold more active.[6]

Hierarchical Control: The Influence of lasR and rhlR

The PQS system does not operate in isolation; it is integrated into the broader P. aeruginosa quorum-sensing hierarchy, primarily controlled by the las and rhl systems.

-

lasR : Positioned at the top of the hierarchy, the LasR regulator, when activated by its cognate signal (3-oxo-C12-HSL), positively regulates the PQS system. LasR directly activates the transcription of pqsR, thereby switching on the entire PQS cascade.[2][3] LasR also regulates the transcription of pqsH, directly linking the las system to the final PQS synthesis step.[11][15]

-

rhlR : The RhlR regulator (activated by C4-HSL) exerts a more complex, dual control over the PQS system.

-

Repression : RhlR can negatively regulate the transcription of pqsR, thereby acting as a repressor of the system.[2][16]

-

Direct Activation : Paradoxically, RhlR can also directly bind to the pqsA promoter at an alternative transcriptional start site.[4][16][17] This initiates the transcription of a longer mRNA isoform with a 5' untranslated region that forms a secondary structure, leading to less efficient translation.[16][17] This complex interplay allows for fine-tuning of PQS production in response to multiple environmental and population cues.

-

pqsE: A Regulatory Hub

Beyond its minor biosynthetic role, PqsE functions as a critical regulatory protein. It can activate the expression of numerous virulence factors, such as pyocyanin (B1662382) and rhamnolipids, independently of PqsR and PQS.[8][9] This regulatory activity is dependent on the rhl system, as PqsE has been shown to physically interact with RhlR, enhancing its transcriptional activity.[18][19] This positions PqsE as a key effector that integrates the PQS and rhl regulatory circuits.[20]

The PQS Signaling Pathway

The intricate network of interactions governing PQS production and regulation is summarized in the signaling pathway diagram below. This network illustrates the hierarchical control from the las system, the dual regulation by the rhl system, and the central positive feedback loop driven by PqsR.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The this compound (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]

- 7. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PqsE Functions Independently of PqsR-Pseudomonas Quinolone Signal and Enhances the rhl Quorum-Sensing System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PqsE functions independently of PqsR-Pseudomonas quinolone signal and enhances the rhl quorum-sensing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. The this compound (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The PqsR and RhlR Transcriptional Regulators Determine the Level of this compound Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The PqsR and RhlR transcriptional regulators determine the level of this compound synthesis in Pseudomonas aeruginosa by producing two different pqsABCDE mRNA isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Evolution of PqsE as a Pseudomonas aeruginosa-specific regulator of LuxR-type receptors: insights from Pseudomonas and Burkholderia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PqsE Is Essential for RhlR-Dependent Quorum Sensing Regulation in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pseudomonas Quinolone Signal (PQS): A Core Regulator of Virulence Factor Expression

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Pseudomonas aeruginosa Quinolone Signal (PQS) system is a pivotal component of the intricate quorum-sensing network that governs the expression of a wide array of virulence factors in this opportunistic human pathogen. This technical guide provides an in-depth examination of the PQS signaling pathway, its hierarchical integration with other regulatory networks, and its direct and indirect control over the production of key determinants of P. aeruginosa pathogenicity. We present a comprehensive summary of the quantitative impact of the PQS system on virulence factor expression, detailed experimental protocols for studying this regulatory network, and visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers engaged in basic science, as well as professionals in the field of drug development targeting novel anti-virulence strategies.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to cause severe and often chronic infections, particularly in immunocompromised individuals and those with cystic fibrosis. The bacterium's pathogenic prowess is largely attributed to its capacity to produce a diverse arsenal (B13267) of virulence factors, the expression of which is tightly coordinated in a cell-density-dependent manner through a sophisticated communication system known as quorum sensing (QS).[1] P. aeruginosa possesses at least four interconnected QS systems: las, rhl, pqs, and iqs.[2]

The PQS system, which utilizes 2-heptyl-3-hydroxy-4-quinolone (PQS) as its primary signaling molecule, plays a crucial role as an intracellular link between the las and rhl systems.[3] The central components of the PQS system include the transcriptional regulator PqsR (also known as MvfR), the biosynthetic operon pqsABCDE, and the monooxygenase PqsH, which catalyzes the final step in PQS synthesis from its precursor, 2-heptyl-4-quinolone (HHQ).[1][4] The PQS system is integral to the regulation of numerous virulence factors, including pyocyanin (B1662382), elastase, rhamnolipids, and components essential for biofilm formation, making it an attractive target for the development of anti-virulence therapies.[1][5] Null mutants in the pqs system exhibit attenuated virulence in various infection models, highlighting its significance in P. aeruginosa pathogenesis.[1][5]

This guide will delve into the molecular mechanisms by which PQS regulates virulence factor expression, providing quantitative data, detailed experimental methodologies, and visual aids to facilitate a deeper understanding of this critical regulatory network.

The PQS Signaling Pathway

The PQS signaling cascade is a complex and tightly regulated process. The biosynthesis of PQS begins with the products of the pqsABCDE operon, which synthesize HHQ.[1] PqsH then converts HHQ to PQS.[1][4] Both HHQ and PQS can bind to and activate the LysR-type transcriptional regulator, PqsR.[5] The PQS-PqsR complex exhibits a significantly higher affinity and is approximately 100-fold more active than the HHQ-PqsR complex.[5]

Activated PqsR binds to the promoter of the pqsABCDE operon, creating a positive feedback loop that amplifies PQS production.[6] Furthermore, the PQS-PqsR complex directly or indirectly regulates the expression of a multitude of virulence genes.

A key component of the pqs operon is pqsE. While PqsE has thioesterase activity involved in quinolone biosynthesis, its primary role in virulence regulation appears to be independent of its enzymatic function.[7] PqsE interacts with the rhl system's transcriptional regulator, RhlR, to modulate the expression of rhl-dependent virulence factors.[7][8] This interaction enhances the ability of RhlR to control the expression of genes involved in the production of pyocyanin and rhamnolipids, among others.[7][8]

The PQS system is also integrated into the broader QS hierarchy. The las system, which is at the top of the hierarchy, positively regulates the expression of pqsR and pqsH.[6] In turn, the rhl system can exert negative control over pqs operon expression.[6] This intricate network of cross-regulation allows P. aeruginosa to fine-tune its virulence factor production in response to various environmental and host cues.

Quantitative Data on PQS-Mediated Virulence Factor Regulation

The PQS system exerts a significant influence on the expression of a wide range of virulence factors. The following table summarizes quantitative data from various studies, demonstrating the impact of pqs system mutations on the production of key virulence determinants.

| Virulence Factor | Gene(s) | Mutant Strain | Method of Quantification | Fold Change (Mutant vs. Wild-Type) | Reference |

| Pyocyanin | phzA1-G1, phzM, phzS | ΔpqsA | Spectrophotometry | ~90% reduction | [7] |

| Pyocyanin | phz operons | ΔpqsE | Spectrophotometry | ~98% reduction | [8] |

| Elastase (LasB) | lasB | ΔpqsR | Elastin-Congo Red Assay | Significant reduction | [5] |

| Rhamnolipids | rhlAB | ΔpqsE | Orcinol (B57675) Assay | Significant reduction | [7] |

| Hydrogen Cyanide (HCN) | hcnABC | ΔpqsR | Not specified | Significant reduction | [9] |

| Biofilm Formation | pel, psl operons | ΔpqsA | Crystal Violet Staining | Reduced biofilm mass | [10] |

| Lectin A | lecA | ΔpqsA | Not specified | Significant reduction | [11] |

Note: The exact fold changes can vary depending on the specific experimental conditions, growth phase, and P. aeruginosa strain used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the PQS regulatory network.

Quantification of Pyocyanin Production

This protocol is based on the chloroform (B151607)/HCl extraction method.[12][13][14]

Materials:

-

P. aeruginosa culture supernatant

-

Chloroform

-

0.2 M HCl

-

Spectrophotometer

-

Centrifuge and tubes

Procedure:

-

Grow P. aeruginosa in a suitable liquid medium (e.g., King's A medium) to the desired growth phase.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

To 3 mL of the supernatant, add 2 mL of chloroform.

-

Vortex vigorously for 30 seconds to extract the blue pyocyanin pigment into the lower chloroform layer.

-

Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a new tube.

-

Add 1 mL of 0.2 M HCl to the chloroform extract and vortex vigorously. The pyocyanin will move to the upper acidic aqueous layer, which will turn pink.

-

Centrifuge to separate the phases.

-

Measure the absorbance of the upper pink layer at 520 nm (OD520).

-

Calculate the concentration of pyocyanin (in µg/mL) using the following formula: Pyocyanin concentration (µg/mL) = OD520 × 17.072.[14]

Elastase Activity Assay (Elastin-Congo Red Method)

This protocol measures the activity of the LasB elastase.[15][16][17]

Materials:

-

P. aeruginosa culture supernatant

-

Elastin-Congo Red (ECR)

-

Reaction buffer (50 mM Tris-HCl, 0.5 mM CaCl2, pH 7.4)

-

Spectrophotometer

-

Centrifuge and tubes

Procedure:

-

Prepare cell-free culture supernatants by centrifugation and filtration (0.22 µm filter).

-

Prepare a 2X ECR solution (20 mg/mL) in the reaction buffer.

-

In a microcentrifuge tube, mix equal volumes of the culture supernatant (or a dilution thereof) and the 2X ECR solution.

-

Incubate the mixture for 16-20 hours at 37°C with shaking.

-

Centrifuge the tubes to pellet the unhydrolyzed ECR.

-

Transfer the supernatant to a new tube and measure the absorbance at 495 nm (OD495).

-

A blank control with sterile medium instead of culture supernatant should be included. The elastolytic activity is proportional to the OD495 reading.

Rhamnolipid Quantification (Orcinol Method)

This method quantifies total rhamnolipids by measuring their rhamnose content.[3][18]

Materials:

-

P. aeruginosa culture supernatant

-

Diethyl ether or a 2:1 chloroform:methanol mixture

-

0.19% orcinol solution (in 53% H2SO4)

-

Rhamnose standard solution

-

Spectrophotometer

-

Centrifuge and tubes

Procedure:

-

Acidify the culture supernatant to pH 2 with concentrated HCl.

-

Extract the rhamnolipids by adding an equal volume of diethyl ether or a 2:1 chloroform:methanol mixture. Vortex and centrifuge to separate the phases.

-

Transfer the organic phase to a new tube and evaporate to dryness.

-

Resuspend the dried extract in a known volume of water.

-

To a sample of the resuspended extract, add the orcinol solution.

-

Heat the mixture at 80°C for 30 minutes.

-

Cool the samples to room temperature and measure the absorbance at 421 nm.

-

Quantify the rhamnolipid concentration by comparing the absorbance to a standard curve generated with known concentrations of rhamnose.

Construction of lacZ Reporter Fusions

This is a general workflow for creating transcriptional fusions to study promoter activity.[19][20][21][22]

Materials:

-

P. aeruginosa strain of interest

-

Target gene promoter sequence

-

A suitable suicide or broad-host-range vector containing a promoterless lacZ gene (e.g., pMP220-based vectors)

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli for cloning

-

Triparental mating components (E. coli helper strain with pRK2013)

-

Selective agar (B569324) plates

Procedure:

-

Amplify the promoter region of the target virulence gene by PCR.

-

Clone the amplified promoter fragment into the multiple cloning site of a lacZ reporter vector.

-

Transform the recombinant plasmid into a suitable E. coli cloning strain.

-

Verify the construct by restriction digestion and sequencing.

-

Transfer the reporter plasmid into P. aeruginosa via triparental mating or electroporation.

-

Select for P. aeruginosa transconjugants/transformants on appropriate selective media.

-

Measure β-galactosidase activity under different conditions (e.g., in wild-type vs. pqs mutant backgrounds) to quantify promoter activity.

Quantitative Real-Time PCR (qRT-PCR)

This protocol allows for the quantification of gene expression levels.[23][24][25][26]

Materials:

-

RNAprotect Bacteria Reagent

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers for the target virulence gene and a housekeeping gene (e.g., oprL)

-

Real-time PCR instrument

Procedure:

-

Grow P. aeruginosa cultures to the desired growth phase and stabilize the RNA by adding RNAprotect Bacteria Reagent.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA template using a reverse transcriptase.

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and gene-specific primers.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene. This will yield the relative fold change in gene expression between different conditions or strains.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for investigating the PQS-dependent regulation of a target virulence gene.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advancements in the production of rhamnolipid biosurfactants by Pseudomonas aeruginosa - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04953K [pubs.rsc.org]

- 3. Detection and Quantification of Mono-Rhamnolipids and Di-Rhamnolipids Produced by Pseudomonas aeruginosa [jove.com]

- 4. Procedure for Rhamnolipids Quantification Using Methylene-blue [bio-protocol.org]

- 5. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of this compound Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptomic analysis reveals a global alkyl-quinolone-independent regulatory role for PqsE in facilitating the environmental adaptation of Pseudomonas aeruginosa to plant and animal hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitor Mimetic Mutations in the Pseudomonas aeruginosa PqsE Enzyme Reveal a Protein–Protein Interaction with the Quorum-Sensing Receptor RhlR That Is Vital for Virulence Factor Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-QS Strategies Against Pseudomonas aeruginosa Infections [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Detection and Quantification of Mono-Rhamnolipids and Di-Rhamnolipids Produced by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rapid Engineering of Bacterial Reporter Gene Fusions by Using Red Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Engineering of FRT-lacZ fusion constructs: induction of the Pseudomonas aeruginosa fadAB1 operon by medium and long chain-length fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Improved broad-host-range lac-based plasmid vectors for the isolation and characterization of protein fusions in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A comprehensive toolbox for the rapid construction of lacZ fusion reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. academic.oup.com [academic.oup.com]

- 25. tandfonline.com [tandfonline.com]

- 26. Pseudomonas aeruginosa Detection Using Conventional PCR and Quantitative Real-Time PCR Based on Species-Specific Novel Gene Targets Identified by Pangenome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The PQS-Biofilm Connection: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the intricate relationship between the Pseudomonas Quorum Sensing (PQS) system and biofilm formation in the opportunistic human pathogen, Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals actively working to understand and combat bacterial persistence and virulence. Here, we dissect the core signaling pathways, present quantitative data on the influence of PQS on biofilm development, and provide detailed experimental protocols for key assays.

Introduction: The PQS System - A Key Regulator of P. aeruginosa Pathogenicity

Pseudomonas aeruginosa is a formidable pathogen, notorious for its ability to form robust biofilms that contribute to chronic infections and antibiotic resistance.[1][2] Central to its pathogenic arsenal (B13267) is a sophisticated cell-to-cell communication network known as quorum sensing (QS). Among the interconnected QS systems in P. aeruginosa, the PQS system, which utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules, plays a pivotal role in regulating virulence factors and orchestrating biofilm development.[2][3][4] The PQS system not only functions as a self-contained regulatory circuit but also integrates signals from the las and rhl QS systems, forming a complex hierarchical network that fine-tunes gene expression in response to population density.[3][4] Understanding the molecular intricacies of the PQS-biofilm link is paramount for the development of novel anti-biofilm therapeutics.

The PQS Signaling Pathway and its Impact on Biofilm Formation

The PQS signaling cascade is a tightly regulated process involving the synthesis and perception of AQ signal molecules. The core of this system is the pqsABCDE operon, which is responsible for the biosynthesis of the primary PQS precursor, 2-heptyl-4-quinolone (HHQ).[2] The expression of this operon is positively regulated by the transcriptional regulator PqsR (also known as MvfR), which binds to the pqsA promoter. HHQ can be converted to the more potent signaling molecule, 2-heptyl-3-hydroxy-4-quinolone (PQS), by the monooxygenase PqsH. Both HHQ and PQS can activate PqsR, creating a positive feedback loop.

The influence of the PQS system on biofilm formation is multifaceted. A key PQS-controlled factor is the release of extracellular DNA (eDNA), a critical component of the biofilm matrix that contributes to the stability and maturation of biofilms.[2][5] Strains with mutations in the pqs genes exhibit significant defects in biofilm development and produce biofilms deficient in eDNA.[2] Furthermore, the PQS system, through the action of PqsE, modulates the activity of the rhl QS system.[1][2] PqsE, a product of the pqsABCDE operon, can enhance the activity of the RhlR transcriptional regulator, thereby influencing the production of rhamnolipids, which are crucial for biofilm structuring and maintenance.[2][6]

Crosstalk with other Quorum Sensing Systems

The PQS system does not operate in isolation. It is intricately linked with the las and rhl QS systems. The las system, considered at the top of the QS hierarchy, positively regulates the expression of pqsR. This places the PQS system under the control of the master regulator LasR. In turn, the PQS system, via PqsE, modulates the output of the rhl system, demonstrating a complex interplay that allows for a fine-tuned response to environmental cues.[1][2] This interconnectedness underscores the importance of a holistic understanding of the entire QS network when studying biofilm formation.

Quantitative Data on PQS and Biofilm Formation

The following tables summarize quantitative data extracted from various studies, illustrating the impact of the PQS system on biofilm formation and related phenotypes.

| Gene/Condition | Biofilm Biomass (OD550) | Fold Change vs. Wild Type | Reference |

| Wild Type (PA14) | ~1.2 | 1.0 | [7] |

| ΔpqsA | ~0.4 | 0.33 | [7] |

| ΔpqsA + 100 µM PQS | ~1.1 | 0.92 | [7] |

| Wild Type (PAO1) | 2.80 | 1.0 | [8] |

| ΔrpoS | ~4.5 | 1.61 | [9] |

| ΔrpoSΔpqsE | ~2.0 | 0.71 | [9] |

Table 1: Effect of PQS System Mutations on Biofilm Biomass. This table presents quantitative data on biofilm formation, measured by crystal violet staining (absorbance at 550 nm), in wild-type and mutant strains of P. aeruginosa.

| Strain/Condition | Pyocyanin (B1662382) Production (OD691) | Fold Change vs. Wild Type | Reference |

| Wild Type (PAO1) | ~0.25 | 1.0 | [10] |

| ΔpmtA | ~0.10 | 0.4 | [10] |

| ΔpmtA + PQS | >0.25 | >1.0 | [10] |

| Wild Type (PAO1-L) | 100% | 1.0 | [11] |

| PAO1-L + 3 µM PqsR antagonist | 20% | 0.2 | [11] |

| Wild Type (PA14) | 100% | 1.0 | [11] |

| PA14 + 3 µM PqsR antagonist | 5% | 0.05 | [11] |

Table 2: Influence of the PQS System on Pyocyanin Production. Pyocyanin is a virulence factor regulated by the PQS system. This table shows the impact of a PQS-related gene mutation and a PqsR antagonist on pyocyanin levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the link between the PQS system and biofilm formation.

Biofilm Quantification using Crystal Violet Assay

This protocol is a standard method for quantifying biofilm formation in microtiter plates.[1][12][13]

Materials:

-

96-well microtiter plates (flat-bottomed)

-

P. aeruginosa strains (wild-type and mutants)

-

Appropriate growth medium (e.g., LB or M63 minimal medium)

-

0.1% Crystal Violet (CV) solution

-

30% acetic acid

-

Plate reader

Procedure:

-

Inoculum Preparation: Grow overnight cultures of P. aeruginosa strains. Dilute the overnight cultures 1:100 in fresh medium.

-

Biofilm Growth: Add 100-200 µL of the diluted culture to each well of a 96-well plate. Incubate at 37°C for 24-48 hours without shaking.

-

Washing: Carefully discard the planktonic culture. Wash the wells gently with distilled water to remove non-adherent cells. Repeat the wash step.

-

Staining: Add 125-200 µL of 0.1% CV solution to each well and incubate at room temperature for 10-15 minutes.

-

Washing: Remove the CV solution and wash the wells thoroughly with distilled water until the water runs clear.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound CV. Incubate for 10-15 minutes.

-

Quantification: Transfer 125 µL of the solubilized CV to a new flat-bottomed plate and measure the absorbance at 550-590 nm using a plate reader.

Construction of pqs Gene Deletion Mutants

This protocol describes a common method for creating gene knockouts in P. aeruginosa using homologous recombination.[6][14]

Materials:

-

P. aeruginosa wild-type strain

-

Suicide vector (e.g., pEX18Ap)

-

E. coli cloning strain

-

Restriction enzymes, DNA ligase, and other molecular biology reagents

-

Primers for amplifying flanking regions of the target gene

-

Antibiotics for selection

Procedure:

-

Construct Design: Amplify ~500 bp regions upstream and downstream of the target pqs gene using PCR.

-

Vector Ligation: Clone the upstream and downstream fragments into a suicide vector. This creates a construct where the target gene is replaced by a selectable marker or is simply deleted.

-

Transformation into E. coli: Transform the ligation product into a suitable E. coli strain for plasmid propagation.

-

Conjugation into P. aeruginosa: Transfer the suicide vector from E. coli to P. aeruginosa via biparental or triparental mating.

-

Selection of Single Crossovers: Select for P. aeruginosa cells that have integrated the plasmid into their chromosome via a single homologous recombination event using an appropriate antibiotic.

-

Counter-selection for Double Crossovers: Grow the single crossover mutants on a medium that selects against the presence of the suicide vector backbone (e.g., containing sucrose (B13894) for sacB-based vectors). This will select for cells that have undergone a second recombination event, resulting in either the wild-type allele or the desired gene deletion.

-

Screening and Confirmation: Screen the colonies from the counter-selection step by PCR to identify the clones with the desired gene deletion. Confirm the deletion by DNA sequencing.

Quantification of PQS and HHQ by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of quorum sensing molecules.[15][16][17]

Materials:

-

P. aeruginosa culture supernatants

-

Ethyl acetate (B1210297) (acidified)

-

LC-MS/MS system

-

Standards for PQS and HHQ

Procedure:

-

Sample Preparation: Grow P. aeruginosa cultures to the desired growth phase. Centrifuge the cultures to pellet the cells and collect the supernatant.

-

Extraction: Acidify the supernatant and perform a liquid-liquid extraction with an organic solvent like ethyl acetate to extract the AQs. Evaporate the organic solvent to concentrate the sample.

-

LC-MS/MS Analysis: Resuspend the dried extract in a suitable solvent (e.g., methanol). Inject the sample into the LC-MS/MS system.

-

Separation and Detection: Use a suitable C18 column for chromatographic separation of PQS and HHQ. Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target molecules based on their precursor and product ion masses.

-

Quantification: Generate a standard curve using known concentrations of PQS and HHQ standards. Quantify the amount of PQS and HHQ in the samples by comparing their peak areas to the standard curve.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of pqs genes and other target genes.[18][19][20]

Materials:

-

P. aeruginosa biofilm or planktonic cells

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase

-

qPCR master mix (e.g., SYBR Green or probe-based)

-

Primers for target genes and a housekeeping gene

-

Real-time PCR instrument

Procedure:

-

RNA Isolation: Harvest cells from biofilm or planktonic culture. Lyse the cells and extract total RNA using a commercial kit or a standard protocol.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

qPCR: Set up the qPCR reaction with the cDNA, primers for the target and housekeeping genes, and the qPCR master mix.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene. Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizing the PQS-Biofilm Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The PQS signaling pathway and its interaction with other QS systems to regulate biofilm formation.

Caption: Experimental workflow for the crystal violet biofilm quantification assay.

Conclusion and Future Directions

The PQS quorum sensing system is a critical regulator of biofilm formation in P. aeruginosa, influencing this process through a complex network of interactions with other QS systems and by controlling the production of key biofilm matrix components. The intricate nature of this regulatory network presents numerous potential targets for the development of novel anti-biofilm agents. By disrupting PQS signaling, it may be possible to inhibit biofilm formation and sensitize these resilient bacteria to conventional antibiotics. Future research should focus on further elucidating the downstream effectors of the PQS system in the context of biofilm development and on the discovery and development of potent and specific inhibitors of PQS biosynthesis and signaling. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of P. aeruginosa biofilms and developing effective strategies to combat the infections they cause.

References

- 1. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crystal violet biofilm formation assay [bio-protocol.org]

- 4. Molecular Aspects of the Functioning of Pathogenic Bacteria Biofilm Based on Quorum Sensing (QS) Signal-Response System and Innovative Non-Antibiotic Strategies for Their Elimination [mdpi.com]

- 5. Extracellular DNA enhances biofilm integrity and mechanical properties of mucoid Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The relationship between pqs gene expression and acylhomoserine lactone signaling in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PqsA Promotes Pyoverdine Production via Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A quantitative study on the formation of Pseudomonas aeruginosa biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PmtA Regulates Pyocyanin Expression and Biofilm Formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. static.igem.org [static.igem.org]

- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules | Springer Nature Experiments [experiments.springernature.com]

- 17. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Localized Gene Expression in Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. japsonline.com [japsonline.com]

The Interplay of PQS with Las and Rhl Quorum Sensing Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Pseudomonas Quinolone Signal (PQS) quorum sensing (QS) system and its intricate interactions with the Las and Rhl QS systems in the opportunistic human pathogen Pseudomonas aeruginosa. Understanding this complex regulatory network is paramount for the development of novel anti-virulence strategies. This document outlines the core signaling pathways, presents quantitative data on their interactions, details key experimental protocols, and provides visual representations of the molecular circuitry.

Core Signaling Pathways: A Hierarchical and Interconnected Network

The regulation of virulence factors in Pseudomonas aeruginosa is largely governed by a hierarchical quorum-sensing network, with the Las system traditionally positioned at the apex.[1] The Las system, composed of the transcriptional regulator LasR and its cognate autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) synthesized by LasI, directly and positively regulates the expression of both the Rhl and PQS systems.[2][3]

The Rhl system, consisting of the regulator RhlR and its autoinducer N-butyryl-L-homoserine lactone (C4-HSL) produced by RhlI, controls the expression of a distinct set of virulence genes.[4] The PQS system utilizes 2-heptyl-3-hydroxy-4-quinolone (PQS) as its signaling molecule, which is synthesized by the products of the pqsABCDE operon and pqsH.[5] PQS and its precursor, 2-heptyl-4-quinolone (HHQ), bind to the transcriptional regulator PqsR (also known as MvfR).[5]

While the hierarchy generally flows from Las to Rhl and PQS, the interactions are more complex than a simple linear cascade. Evidence suggests reciprocal regulation, where the Rhl system can influence the Las system.[6][7] Furthermore, a significant point of crosstalk occurs through the protein PqsE, the product of the last gene in the pqs operon. PqsE physically interacts with RhlR to modulate its DNA binding activity and regulate the expression of Rhl-dependent genes, including those involved in pyocyanin (B1662382) production.[8][9][10] This interaction highlights a sophisticated mechanism of cross-regulation between the PQS and Rhl systems. The entire network is a finely tuned system that allows P. aeruginosa to integrate multiple signals and respond appropriately to its environment.

Quantitative Data on System Interactions

The interplay between the PQS, Las, and Rhl systems has been quantified through various experimental approaches, primarily using reporter gene fusions and direct measurement of virulence factors. The following tables summarize key quantitative findings from the literature.

Table 1: Regulation of Quorum Sensing Genes

| Regulatory Input | Target Gene Reporter | Fold Change/Effect | Reference |

| LasR / 3-oxo-C12-HSL | pqsR'-lacZ | ~4.3-fold increase in expression in wild-type vs. lasR mutant | [2] |

| RhlR / C4-HSL | pqsR'-lacZ | Negative regulation observed | [2] |

| PQS | lasB'-lacZ | Induction of expression (up to 200 µM) | [11] |

| Isoliquiritigenin (50 µg/mL) | lasR expression | Down-regulation | [12] |

| Isoliquiritigenin (100 µg/mL) | lasI expression | Down-regulation | [12] |

| Isoliquiritigenin (50 µg/mL) | rhlR expression | Down-regulation | [12] |

| Isoliquiritigenin (100 µg/mL) | rhlI expression | Down-regulation | [12] |

| Isoliquiritigenin (50 µg/mL) | pqsA expression | Down-regulation | [12] |

| Isoliquiritigenin (100 µg/mL) | pqsR expression | Down-regulation | [12] |

Table 2: PqsE-RhlR Interaction and DNA Binding

| Condition | Target Promoter | Effect on RhlR Binding | Reference |

| + PqsE | rhlA | Enhanced binding | [13] |

| + PqsE | hcnA | Required for binding | [13] |

| + PqsE | lecB | Required for binding | [13] |

Table 3: Effect on Virulence Factor Production

| Strain/Condition | Virulence Factor | Relative Production | Reference |

| lasR mutant | Elastase B | Reduced | [14] |

| rhlR mutant | Rhamnolipid | Reduced | [14] |

| pqsR mutant | Pyocyanin | Reduced | [14] |

| Low phosphate (B84403) | Pyocyanin | Increased (RhlR-dependent, LasR-independent) | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PQS, Las, and Rhl interactions.

Pyocyanin Quantification Assay

This protocol is adapted from established methods for extracting and quantifying pyocyanin from P. aeruginosa cultures.[1][16][17]

Materials:

-

P. aeruginosa liquid culture

-

0.2 N HCl

-

Centrifuge and tubes

-

Spectrophotometer or microplate reader

Procedure:

-

Grow P. aeruginosa in a suitable liquid medium (e.g., King's A broth) under appropriate conditions to allow for pyocyanin production (e.g., 72 hours at 37°C with shaking).[1]

-

Centrifuge 5 mL of the culture to pellet the bacterial cells.

-

Transfer the supernatant to a fresh tube and add 3 mL of chloroform.

-

Vortex vigorously to extract the pyocyanin into the chloroform phase (which will turn blue).

-

Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a new tube.

-

Add 1.5 mL of 0.2 N HCl to the chloroform extract and vortex again. The pyocyanin will move to the upper acidic aqueous phase, which will turn pink.

-

Measure the absorbance of the pink aqueous phase at 520 nm.

-

Calculate the pyocyanin concentration in µg/mL by multiplying the A520 reading by 17.072.[16]

β-Galactosidase Reporter Assay for Gene Expression

This protocol, based on the classic Miller assay, is used to quantify the expression of a gene of interest by fusing its promoter to the lacZ gene, which encodes β-galactosidase.[18][19][20]

Materials:

-

P. aeruginosa or E. coli strain carrying the reporter plasmid

-

Z-buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol, pH 7.0)

-

o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in phosphate buffer)

-

0.1% SDS

-

Chloroform

-

1 M Na2CO3

-

Spectrophotometer

Procedure:

-

Grow the bacterial strain containing the promoter-lacZ fusion to the desired growth phase.

-

Measure the optical density of the culture at 600 nm (OD600).

-

Permeabilize the cells by adding a few drops of chloroform and 0.1% SDS to a known volume of the culture and vortexing.

-

Equilibrate the permeabilized cells at 28°C.

-

Start the reaction by adding a pre-warmed ONPG solution and start a timer.

-

Stop the reaction when a sufficient yellow color has developed by adding 1 M Na2CO3. Record the reaction time.

-

Centrifuge the tubes to pellet cell debris.

-

Measure the absorbance of the supernatant at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering by cell debris).

-

Calculate the Miller Units using the formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (t × v × OD600), where t is the reaction time in minutes and v is the volume of culture used in mL.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of a protein (e.g., RhlR) to a specific DNA sequence (e.g., a promoter region).[21][22][23]

Materials:

-

Purified protein of interest (e.g., RhlR)

-

Labeled DNA probe (e.g., with a fluorescent dye or radioisotope)

-

Binding buffer (contains buffer, salts, glycerol, and a non-specific competitor DNA like poly(dI-dC))

-

Native polyacrylamide gel

-

Electrophoresis apparatus and buffer

-

Detection system (e.g., fluorescence imager or autoradiography)

Procedure:

-

Prepare a native (non-denaturing) polyacrylamide gel.

-

Set up the binding reactions by incubating the purified protein with the labeled DNA probe in the binding buffer. Include a control reaction with no protein.

-

For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to separate reactions.

-

Load the samples onto the native polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Detect the labeled DNA. A shift in the migration of the labeled DNA in the presence of the protein indicates a protein-DNA interaction.

Conclusion

The PQS, Las, and Rhl quorum sensing systems form a complex and interconnected regulatory network that is central to the pathogenicity of Pseudomonas aeruginosa. A thorough understanding of their interactions, supported by quantitative data and robust experimental methodologies, is essential for the development of novel therapeutics that target bacterial communication and virulence. This guide provides a foundational resource for researchers and drug development professionals working to combat this formidable pathogen. By dissecting these intricate signaling pathways, we can identify new targets and strategies to disarm P. aeruginosa and mitigate the threat of its infections.

References

- 1. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of this compound Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE | PLOS Genetics [journals.plos.org]

- 4. Cooperation and cheating in Pseudomonas aeruginosa: the roles of the las, rhl and pqs quorum-sensing systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of the Pseudomonas aeruginosa quorum-sensing hierarchy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. journals.asm.org [journals.asm.org]